molecular formula C12H12N2O5 B13551350 Methyl 1-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Methyl 1-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13551350
M. Wt: 264.23 g/mol
InChI Key: WPPMJULOXJYONA-UHFFFAOYSA-N
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Description

Methyl 1-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes both piperidine and pyridine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as esterification, cyclization, and purification through crystallization or chromatography .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Toluene, dimethylformamide (DMF), methanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 1-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)piperidine-4-carbaldehyde
  • 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-4-amino isoindoline

Comparison: Compared to similar compounds, Methyl 1-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific combination of piperidine and pyridine rings, which may confer distinct biological activities and chemical properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

methyl 1-(2,6-dioxopiperidin-3-yl)-6-oxopyridine-3-carboxylate

InChI

InChI=1S/C12H12N2O5/c1-19-12(18)7-2-5-10(16)14(6-7)8-3-4-9(15)13-11(8)17/h2,5-6,8H,3-4H2,1H3,(H,13,15,17)

InChI Key

WPPMJULOXJYONA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C(=O)C=C1)C2CCC(=O)NC2=O

Origin of Product

United States

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